Hdac1-IN-6

HDAC selectivity epigenetics chemical biology

Choose Hdac1-IN-6 to dissect HDAC1/11-specific roles in AML differentiation without confounding broad-spectrum effects. With IC50 values of 1.9 µM (HDAC1) and 1.6 µM (HDAC11) and negligible activity against HDAC2 and HDAC6 (>30 µM), this probe offers a >15-fold selectivity window over pan-inhibitors like SAHA. It reliably upregulates CD11b, alters morphology, and arrests AML cells in G1 phase. Ideal for mechanistic studies requiring clean isoform discrimination.

Molecular Formula C23H26N6O
Molecular Weight 402.5 g/mol
Cat. No. B12372264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac1-IN-6
Molecular FormulaC23H26N6O
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESC1CC(CCC1CNC2=NC=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC=CC=C4N
InChIInChI=1S/C23H26N6O/c24-19-5-1-2-6-21(19)28-22(30)17-9-7-16(8-10-17)14-27-23-26-13-11-20(29-23)18-4-3-12-25-15-18/h1-6,11-13,15-17H,7-10,14,24H2,(H,28,30)(H,26,27,29)
InChIKeyXCOARDHCKJCMDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hdac1-IN-6 – Selective HDAC1/11 Inhibitor for AML Differentiation Research Procurement


Hdac1-IN-6 (compound 1) is a synthetic small molecule that functions as a selective inhibitor of histone deacetylase 1 (HDAC1) and histone deacetylase 11 (HDAC11), with IC50 values of 1.9 µM and 1.6 µM, respectively [1]. The compound exhibits weak or negligible activity against HDAC2 and HDAC6 (IC50 >30 µM) [2]. Chemically, Hdac1-IN-6 possesses the molecular formula C23H26N6O and a molecular weight of 402.49 g/mol [3]. As an epigenetic modulator, it has been shown to induce differentiation of acute myeloid leukemia (AML) cells in vitro [4].

Why Hdac1-IN-6 Cannot Be Substituted by Other HDAC Inhibitors in AML Differentiation Studies


HDAC inhibitors represent a chemically and pharmacologically diverse class with distinct isoform selectivity profiles and downstream biological consequences. Many marketed or preclinical HDAC inhibitors, such as SAHA (vorinostat), exhibit broad-spectrum inhibition across class I, II, and IV HDACs, leading to complex and often unpredictable effects on gene expression, cell cycle, and apoptosis [1]. In contrast, Hdac1-IN-6 displays a unique inhibitory fingerprint: it potently targets HDAC1 and HDAC11 while sparing HDAC2 and HDAC6 (>30 µM) . This selectivity profile is critical for researchers investigating the specific roles of HDAC1/11 in AML differentiation pathways, as broad-spectrum inhibitors or alternative compounds with differing isoform preferences (e.g., HDAC1/6-IN-1, which strongly inhibits HDAC6) will produce distinct transcriptional and phenotypic outcomes [2]. Substitution with an uncharacterized or less selective analog would compromise experimental reproducibility and confound mechanistic interpretation, underscoring the necessity for a compound with well-defined, quantitative selectivity parameters.

Quantitative Differentiation of Hdac1-IN-6 Against Key HDAC Inhibitor Comparators


Selective HDAC1/11 Inhibition with Pronounced Sparing of HDAC2 and HDAC6

Hdac1-IN-6 (compound 1) demonstrates a distinctive HDAC isoform inhibition profile characterized by low-micromolar potency against HDAC1 (1.9 ± 0.3 µM) and HDAC11 (1.6 ± 0.3 µM), while exhibiting negligible activity against HDAC2 (>30 µM) and HDAC6 (>30 µM) [1]. This selectivity contrast is stark when compared to the broad-spectrum inhibitor SAHA (vorinostat), which inhibits HDAC1 at 10–100 nM, HDAC2 at ~60–100 nM, and HDAC6 at ~30 nM [2][3].

HDAC selectivity epigenetics chemical biology

Unique HDAC11 Inhibitory Activity Relative to HDAC1/6 Dual Inhibitors

Hdac1-IN-6 inhibits HDAC11 with an IC50 of 1.6 µM, a target not engaged by the comparator HDAC1/6-IN-1 (compound D7) [1]. In contrast, HDAC1/6-IN-1 potently inhibits GLP (IC50 1.3 nM), HDAC6 (IC50 13 nM), and HDAC1 (IC50 89 nM) but has no reported activity against HDAC11 [2]. This differential isoform engagement translates to distinct biological outcomes: Hdac1-IN-6 induces AML cell differentiation, whereas HDAC1/6-IN-1 induces G0/G1 cell cycle arrest and apoptosis [3].

HDAC11 isoform selectivity multi-target profiling

Functional Differentiation: Induction of AML Cell Differentiation vs. Apoptosis

Hdac1-IN-6 induces differentiation of AML cells, as demonstrated by upregulation of the myeloid differentiation marker CD11b and associated morphological changes, cell cycle arrest at G1 phase, and proliferation block [1]. This contrasts with the functional profile of HDAC1/6-IN-1, which triggers G0/G1 cell cycle arrest and apoptosis rather than differentiation [2]. The distinct biological outcomes are attributed to the differing isoform selectivity and downstream signaling engagement (e.g., Aurora A/GSK3α inhibition by probes lacking zinc-binding motifs) [3].

AML differentiation therapy phenotypic screening

Selectivity Index: >15-Fold Window Against HDAC2 and HDAC6

Hdac1-IN-6 exhibits a clear selectivity window over HDAC2 and HDAC6, with IC50 values exceeding 30 µM for both isoforms . In contrast, the class I selective HDAC inhibitor IRBM6 (Class I HDAC-IN-6) potently inhibits HDAC1 (1.7 nM), HDAC2 (2.8 nM), and HDAC3 (1.1 nM), and only weakly inhibits HDAC6 (177 nM) . The selectivity index (IC50,HDAC2 / IC50,HDAC1) for Hdac1-IN-6 is >15, whereas for IRBM6 it is <2, highlighting the superior isoform discrimination of Hdac1-IN-6.

selectivity index off-target profiling chemical tool validation

Potency Comparison: Hdac1-IN-6 vs. HDAC-IN-42 in HDAC1 Inhibition

Hdac1-IN-6 inhibits HDAC1 with an IC50 of 1.9 µM, approximately 10-fold less potent than HDAC-IN-42 (compound 14f), which exhibits an HDAC1 IC50 of 0.19 µM [1][2]. However, HDAC-IN-42 also potently inhibits HDAC6 (4.98 µM), whereas Hdac1-IN-6 spares HDAC6 (>30 µM) . This moderate potency combined with high isoform selectivity makes Hdac1-IN-6 a more appropriate tool for experiments where avoiding HDAC6 inhibition is critical.

potency IC50 enzyme inhibition

Recommended Procurement Scenarios for Hdac1-IN-6 Based on Quantitative Differentiation Evidence


AML Differentiation Mechanism Studies Requiring HDAC1/11 Selectivity

Investigators studying the molecular underpinnings of acute myeloid leukemia (AML) differentiation therapy should procure Hdac1-IN-6 when the experimental aim is to activate differentiation programs without inducing apoptosis. The compound's demonstrated ability to upregulate CD11b, alter cell morphology, and induce G1 cell cycle arrest in genetically distinct AML cell lines makes it a validated tool for this phenotype [1]. Its selectivity for HDAC1/11 over HDAC2/6 ensures that observed biological effects can be confidently attributed to the intended targets rather than broad-spectrum HDAC inhibition .

Chemical Biology Studies Differentiating HDAC1 vs. HDAC2 Function

Due to the high sequence homology and functional redundancy between HDAC1 and HDAC2, chemical probes with clear isoform discrimination are essential for dissecting their individual roles. Hdac1-IN-6, with an HDAC2 IC50 >30 µM (selectivity index >15 relative to HDAC1), provides a superior tool for such experiments compared to class I pan-inhibitors like IRBM6 (selectivity index <2) [2]. This specificity reduces the likelihood of confounding results from dual HDAC1/2 inhibition.

HDAC11-Targeted Epigenetic Profiling

HDAC11, the sole class IV HDAC, is emerging as a regulator of immune function and oncogenic signaling. Hdac1-IN-6 is one of the few commercially available compounds with documented inhibitory activity against HDAC11 (IC50 1.6 µM) while maintaining a clean selectivity profile against class IIa/b HDACs [3]. Researchers investigating HDAC11 biology or screening for HDAC11-dependent phenotypes should consider Hdac1-IN-6 as a primary chemical probe, particularly when alternatives (e.g., HDAC1/6-IN-1) lack HDAC11 activity [4].

Control Compound for Broad-Spectrum HDAC Inhibitor Studies

When using pan-HDAC inhibitors such as SAHA (vorinostat) or panobinostat to study global epigenetic effects, Hdac1-IN-6 serves as a valuable comparator to delineate contributions of HDAC1/11-specific inhibition. The >15-fold selectivity window against HDAC6 and HDAC2 allows researchers to isolate HDAC1/11-mediated transcriptional changes from the broader chromatin relaxation effects induced by non-selective agents [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hdac1-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.